But-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole
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Overview
Description
But-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole is a compound that combines the structural features of but-2-enedioic acid and 2,5-dipyridin-3-yl-1,3,4-oxadiazoleThe presence of the 1,3,4-oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of but-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
But-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cell proliferation and survival . Additionally, it can bind to nucleic acids, disrupting their function and leading to cell death .
Comparison with Similar Compounds
But-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole is unique due to the presence of both the but-2-enedioic acid and 1,3,4-oxadiazole moieties. Similar compounds include:
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole derivatives: Various derivatives with different substituents exhibit a range of biological activities and are used in medicinal chemistry.
These similar compounds highlight the versatility and importance of the oxadiazole scaffold in chemical and biological research.
Properties
CAS No. |
867344-22-7 |
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Molecular Formula |
C16H12N4O5 |
Molecular Weight |
340.29 g/mol |
IUPAC Name |
but-2-enedioic acid;2,5-dipyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O.C4H4O4/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10;5-3(6)1-2-4(7)8/h1-8H;1-2H,(H,5,6)(H,7,8) |
InChI Key |
KHRLYAIKABBRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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